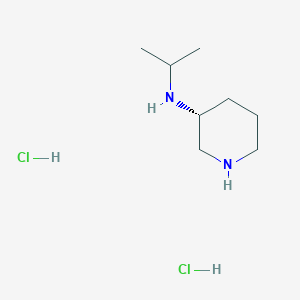

(R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride

Description

(R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride (CAS 1286207-72-4) is a chiral secondary amine with the molecular formula C₈H₂₀Cl₂N₂ and a molecular weight of 215.16 g/mol . It features a piperidine ring substituted with an isopropyl group at the 3-position, forming a dihydrochloride salt to enhance solubility and stability. This compound is synthesized via enantioselective methods, achieving high enantiomeric purity (>98% e.e.), which is critical for pharmaceutical applications . It serves as a key intermediate in drug development, particularly for targeting receptors where stereochemistry influences bioactivity .

Properties

IUPAC Name |

(3R)-N-propan-2-ylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h7-10H,3-6H2,1-2H3;2*1H/t8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYQHHUODBDGKX-YCBDHFTFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCNC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@@H]1CCCNC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Propan-2-yl)piperidin-3-amine dihydrochloride typically involves the reaction of piperidine derivatives with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-N-(Propan-2-yl)piperidin-3-amine dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-(Propan-2-yl)piperidin-3-amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines. Substitution reactions can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

One of the primary applications of (R)-3-aminopiperidine dihydrochloride is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV plays a crucial role in glucose metabolism, and its inhibition is beneficial for managing type 2 diabetes mellitus. The compound serves as a chiral building block for creating more complex inhibitors that exhibit high enantiomeric purity and yield, making it an essential component in the design of new therapeutic agents .

Cannabinoid Receptor Modulation

Research has indicated that derivatives of piperidine, including (R)-3-aminopiperidine, can act as cannabinoid receptor antagonists. These compounds are being explored for their potential in treating various conditions, including obesity and metabolic disorders. The structural modifications involving the piperidine moiety have shown promise in enhancing the selectivity and potency of these compounds against cannabinoid receptors .

Histamine Receptor Ligands

(R)-3-aminopiperidine dihydrochloride has been utilized in developing dual ligands targeting histamine H3 and sigma-1 receptors, which are implicated in pain modulation and cognitive functions. Studies have demonstrated that the piperidine structure is critical for achieving desired pharmacological profiles, indicating its importance in neuropharmacological research .

Pain Management

The compound's derivatives have been investigated for their antinociceptive properties, suggesting potential applications in pain management therapies. The ability to modulate receptor activity through piperidine derivatives indicates a promising avenue for developing new analgesics .

Inhibitors of MERS-CoV

Recent studies have highlighted the use of (R)-3-aminopiperidine dihydrochloride as part of a design strategy for inhibitors targeting the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). The piperidine moiety enhances binding interactions with viral proteases, making it a valuable component in antiviral drug design .

Synthesis and Production Methods

The synthesis of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride involves several chemical reactions that ensure high yields and enantiomeric purity. Notable methods include:

| Synthesis Method | Key Steps | Yield |

|---|---|---|

| Lithium Aluminum Hydride Reduction | Reacting (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride in tetrahydrofuran | High |

| Hydrochloric Acid Admixing | Mixing with hydrochloric acid to form the dihydrochloride salt | High |

These methods are crucial for producing the compound efficiently, ensuring its availability for research and pharmaceutical applications .

Mechanism of Action

The mechanism of action of ®-N-(Propan-2-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural features, molecular properties, and applications of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride and analogous compounds:

Key Findings from Comparative Analysis

Functional Group Modifications: The isopropyl group in the target compound contributes to steric hindrance, which may limit off-target interactions compared to the fluorobenzyl group in (R)-N-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride, which introduces π-π stacking capabilities .

Salt Form and Solubility :

- All dihydrochloride salts (e.g., target compound, ) exhibit improved aqueous solubility compared to free bases, critical for bioavailability in drug formulations .

Synthetic Accessibility :

Biological Activity

(R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride is a chiral amine compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, interactions with neurotransmitter systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an isopropyl group at the nitrogen atom and an amine functional group at the 3-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). It is believed to modulate levels of key neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions. The compound's ability to bind to specific receptors may lead to various pharmacological effects, making it a candidate for treating conditions like depression and anxiety.

Neurotransmitter Interaction

Research indicates that this compound may influence neurotransmitter levels by interacting with receptors in the CNS. This interaction could potentially enhance synaptic transmission and improve mood-related disorders.

Anticancer Potential

Recent studies have explored the compound's efficacy against various tumor cell lines. For instance, it displayed cytotoxic effects with an effective concentration (EC50) ranging from 1 to 3 μM against several cancer cell lines, suggesting that it may inhibit cellular proliferation through mechanisms involving gene expression modulation .

Case Studies and Research Findings

-

Neuropharmacological Studies :

- In a study focusing on its effects on serotonin receptors, this compound demonstrated significant binding affinity, indicating its potential as an antidepressant agent.

- Antitumor Activity :

- Structure-Activity Relationship (SAR) :

Comparative Analysis of Similar Compounds

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves reductive amination or hydrogenation of precursor piperidine derivatives. Catalysts such as palladium or platinum (e.g., under H₂ at elevated pressures) are critical for stereochemical control . Solvents like ethanol or dichloromethane optimize solubility, while temperatures of 60–100°C ensure efficient conversion. Post-synthesis, hydrochloride salt formation is achieved via HCl gas or aqueous HCl .

- Data : For example, hydrogenation with Ru-based nanocatalysts can achieve >90% enantiomeric excess (ee) for the (R)-enantiomer, as confirmed by chiral HPLC .

Q. How is the stereochemical configuration of the (R)-enantiomer confirmed experimentally?

- Methodology : Chiral resolution techniques (e.g., chiral HPLC or capillary electrophoresis) are standard. X-ray crystallography provides definitive proof of absolute configuration, while circular dichroism (CD) spectroscopy correlates optical activity with stereochemistry .

- Example : In one study, X-ray analysis of a co-crystallized derivative revealed the (R)-configuration via distinct bond angles and torsion parameters .

Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?

- Methodology : Solubility is assessed in PBS (pH 7.4) and DMSO via nephelometry. Stability under physiological conditions (e.g., 37°C, 5% CO₂) is monitored using LC-MS to detect degradation products. The dihydrochloride form enhances aqueous solubility compared to the free base .

- Data : Solubility in PBS: ~15 mg/mL; stability >48 hours at 37°C .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring (e.g., N-isopropyl vs. N-methyl) influence target affinity in receptor-binding studies?

- Methodology : Comparative structure-activity relationship (SAR) studies using radioligand displacement assays (e.g., for GPCRs). Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, while thermodynamic profiling (ITC) quantifies enthalpy/entropy contributions .

- Example : Replacing N-methyl with N-isopropyl increased Ki values by 3-fold for σ-1 receptors, attributed to steric hindrance .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models?

- Methodology : Interspecies metabolic differences are analyzed using liver microsomes (human vs. rodent). Metabolite profiling via HR-MS identifies species-specific oxidation or glucuronidation pathways. Physiologically based pharmacokinetic (PBPK) modeling reconciles discrepancies in bioavailability .

- Case Study : In vitro hepatic clearance (human: 12 mL/min/kg) underestimated in vivo clearance (rat: 25 mL/min/kg) due to extrahepatic metabolism .

Q. How do enantiomeric impurities (e.g., (S)-isomer) affect biological activity, and what analytical methods quantify them?

- Methodology : Chiral stationary phases (e.g., Chiralpak IG-U) with UPLC-MS detect impurities down to 0.1%. Bioassays (e.g., cAMP inhibition) compare enantiomer-specific potency. Impurity profiling follows ICH Q3A guidelines .

- Data : A 2% (S)-isomer contamination reduced target inhibition (IC50 shift from 50 nM to 120 nM) .

Q. What advanced techniques characterize solid-state polymorphism in the dihydrochloride salt?

- Methodology : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphic forms. Dynamic vapor sorption (DVS) assesses hygroscopicity, critical for formulation stability .

- Example : Two polymorphs (Form I and II) were identified, with Form I exhibiting superior thermal stability (melting point: 215°C vs. 198°C for Form II) .

Methodological Considerations

- Contradiction Analysis : When SAR data conflict with computational predictions, validate using mutagenesis (e.g., alanine scanning) to confirm key binding residues .

- Safety Protocols : Handle the compound under fume hoods due to respiratory irritation risks. Use PPE (gloves, goggles) as per SDS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.